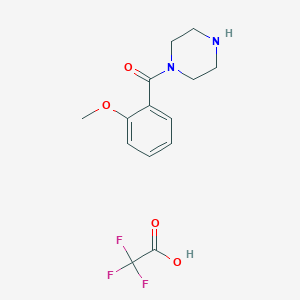

(2-Methoxy-phenyl)-piperazin-1-yl-methanone

Beschreibung

Significance of Piperazine (B1678402) Derivatives in Contemporary Drug Discovery Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous feature in a vast number of therapeutic agents. researchgate.netnih.gov Its prevalence is due to a unique combination of physicochemical properties that make it an ideal building block in drug design. nih.govresearchgate.net The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form hydrogen bonds. researchgate.net These characteristics are crucial for optimizing both the pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) profiles of a compound. nih.gov

The piperazine scaffold is a component of drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. nih.govnih.gov Its structural flexibility allows it to serve as a linker between different pharmacophores, positioning them correctly to interact with biological targets like G protein-coupled receptors (GPCRs), enzymes, and ion channels. researchgate.net This versatility has cemented the piperazine moiety's status as a "privileged scaffold" in medicinal chemistry, continually inspiring the synthesis of novel compounds for a wide array of diseases. nih.govnih.gov

Evolution of the (2-Methoxy-phenyl)-piperazin-1-yl-methanone Moiety as a Core Chemical Scaffold

The arylpiperazine substructure, particularly 1-(2-methoxyphenyl)piperazine (B120316) (oMPP), is a well-established pharmacophore for central nervous system targets. ncats.io Its evolution as a core scaffold is closely linked to research into neurotransmitter systems, especially serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. medchemexpress.comlookchem.com Early investigations identified oMPP as a potent ligand for these receptors, making it an attractive starting point for developing drugs to treat psychiatric and neurological disorders. ncats.ionih.gov

A significant challenge in early arylpiperazine research was achieving receptor selectivity. For instance, the compound NAN-190, a potent 5-HT1A receptor antagonist, also displayed high affinity for α1-adrenergic receptors, leading to potential side effects. nih.gov This lack of selectivity drove the evolution of the scaffold. Medicinal chemists began to systematically modify the structure to enhance its affinity for the desired target while reducing off-target activity.

The introduction of the methanone (B1245722) (amide) linkage was a key evolutionary step. This linker provides a synthetically accessible point to attach various chemical groups to the second nitrogen of the piperazine ring. This strategy allowed researchers to explore structure-activity relationships (SAR) in great detail. By varying the group attached to the methanone, scientists could modulate the compound's affinity and selectivity for different receptors. For example, replacing a phthalimide (B116566) moiety with bulky cycloalkyl amides in NAN-190 analogues led to compounds with significantly improved selectivity for the 5-HT1A receptor over α1-adrenergic sites. nih.govnih.gov This systematic approach of modifying the scaffold through the methanone linker solidified its role as a core structure in the design of selective CNS-acting agents.

Overview of Research Trajectories for Compounds Incorporating the this compound Structure

Research based on the this compound scaffold has branched into several distinct, yet often interconnected, therapeutic directions. The primary focus has been on modulating key receptors in the central nervous system, but investigations have also extended to other areas like cancer and infectious diseases.

Ligands for Serotonin Receptors: A major research trajectory has been the development of selective ligands for serotonin (5-HT) receptors, which are implicated in mood, anxiety, and cognition. mdpi.com A significant body of work has focused on designing high-affinity antagonists and agonists for the 5-HT1A receptor. nih.govnih.gov The goal is often to create compounds with high selectivity over other serotonin receptor subtypes and adrenergic receptors to minimize side effects. nih.gov

Table 1: Activity of this compound Derivatives at 5-HT1A Receptors

| Compound | Modification on Methanone Linker | 5-HT1A Affinity (Ki, nM) | Selectivity over α1-Adrenergic Receptors |

| NAN-190 | 4-(2-phthalimido)butyl | 0.6 | ~1-fold |

| Compound 2j | 4-(1-Adamantanecarboxamido)butyl | 0.4 | 160-fold |

| Compound 2f | Norbornane derivative | 0.12 - 0.63 | High (devoid of antagonist activity at α1) |

| Compound 2h | Norbornene derivative | 0.12 - 0.63 | High (devoid of antagonist activity at α1) |

Ligands for Dopamine and Adrenergic Receptors: The scaffold is a building block for drugs targeting dopamine receptors, which are crucial in treating psychosis and other neurological conditions. lookchem.comresearchgate.net Research has aimed at creating atypical antipsychotics by balancing affinities at D2 dopamine and 5-HT2A serotonin receptors. researchgate.net Furthermore, direct investigation of these compounds as ligands for alpha1-adrenergic receptors has identified derivatives with potent antagonistic activity, suggesting potential applications in treating conditions like hypertension and benign prostatic hyperplasia. nih.gov

Table 2: Activity of (2-Methoxy-phenyl)piperazine Derivatives at Adrenergic and Dopamine Receptors

| Compound Class | Target Receptor | Affinity Range (Ki) | Potential Application |

| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Alpha1-Adrenergic | 22 nM to 250 nM | Hypertension, BPH |

| Phenylpiperazine Derivatives | Dopamine D2 | Not Specified | Antipsychotic |

| Phenylpiperazine Derivatives | Dopamine D3 | Selective Antagonism | Neurological Disorders |

Anticancer Agents: More recently, the versatility of the piperazine scaffold has been explored in oncology. Research has shown that certain derivatives containing the piperazine nucleus exhibit significant cytotoxic effects against various cancer cell lines. While not always featuring a methanone linker, these studies establish a clear research trajectory for piperazine-based compounds as potential anticancer agents. Studies on related piperazinyl-pyridazinone structures have identified compounds with potent activity against human lung and colon cancer cells. ebyu.edu.tr

Table 3: Anticancer Activity of Related Piperazinyl Derivatives

| Compound | Cancer Cell Line | Activity (IC50) |

| Compound 3a (Pyridazinone derivative) | Lung Cancer (A549) | 36.79 µM |

| Compound 3a (Pyridazinone derivative) | Colon Cancer (DLD-1) | Significant cytotoxic effect |

| Piperazin-2-one derivatives | Glioblastoma (U251) | Decreased cell viability by >50% |

| Piperazin-2-one derivatives | Hepatocellular Carcinoma (HUH7) | Reduced cell viability below TD50 |

Antimicrobial and Antiparasitic Agents: The core piperazine structure has historical roots as an anthelmintic agent. researchgate.net Modern research continues to explore this potential, with studies on piperazine amides demonstrating activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Additionally, related structures have been synthesized and tested for broad-spectrum antibacterial and antifungal activity, indicating a continuing research interest in this therapeutic area. scielo.brresearchgate.net

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCZGYSJAXMWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-85-3 | |

| Record name | Methanone, (2-methoxyphenyl)-1-piperazinyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Methoxy Phenyl Piperazin 1 Yl Methanone and Its Derivatives

General Synthesis Strategies for the Piperazine-Methanone Core

The central feature of (2-Methoxy-phenyl)-piperazin-1-yl-methanone is the amide linkage between the 2-methoxybenzoyl moiety and the piperazine (B1678402) ring. The formation of this piperazine-methanone core is typically achieved through standard amide bond formation techniques.

The most direct approach to synthesizing the piperazine-methanone core involves the coupling of a carboxylic acid precursor, such as 2-methoxybenzoic acid, with piperazine or one of its derivatives. This transformation is commonly facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the secondary amine of the piperazine ring. mdpi.com

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. mdpi.com An alternative method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, aromatic acid chlorides can be coupled with piperazine derivatives in the presence of a base, like triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net

A typical reaction scheme involves dissolving the carboxylic acid in a suitable dry solvent (e.g., tetrahydrofuran, dichloromethane), followed by the addition of the coupling agents and a base. The piperazine reactant is then introduced, and the mixture is stirred until the reaction is complete. mdpi.comresearchgate.net

Table 1: Reagents for Amide Bond Formation

| Precursor 1 | Precursor 2 | Coupling Agent/Method | Base (if applicable) | Solvent |

|---|---|---|---|---|

| Carboxylic Acid | Piperazine | EDC/HOBt | N,N-Diisopropylethylamine | Tetrahydrofuran |

| Carboxylic Acid | Piperazine | Polyphosphoric acid anhydride | Triethylamine | Dichloromethane |

Optimizing reaction conditions is crucial for maximizing product yield and ensuring selectivity, particularly when working with multifunctional piperazine precursors. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type of base or catalyst used.

For large-scale syntheses, minimizing the formation of byproducts is essential. For example, when using unprotected piperazine, a common side product is the di-acylated piperazine. To mitigate this, an excess of piperazine is often used to favor the mono-acylated product. nih.gov The choice of solvent can also be strategic; in some cases, using piperazine itself as the solvent can lead to an eco-friendly and cost-effective synthesis. organic-chemistry.org The reaction temperature and duration are also fine-tuned to ensure complete conversion without promoting degradation of the product. Purification is typically achieved through chromatographic techniques or crystallization.

Synthesis of Substituted this compound Derivatives

The versatility of the piperazine scaffold allows for extensive modification to explore structure-activity relationships. nih.gov Substitutions can be made on the second nitrogen of the piperazine ring, on the phenyl ring, or by using more complex piperazine or carboxylic acid starting materials.

A variety of aromatic and heteroaromatic groups can be attached to the piperazine nitrogen, typically through N-alkylation or N-arylation reactions. For instance, derivatives have been synthesized where a benzimidazole (B57391) ring system is linked to the piperazine core via an alkyl chain. shd-pub.org.rs In another example, various aryl- and heteroaryl-containing acid chlorides are coupled with a pre-formed piperazine-methanone to introduce moieties like 3-chlorobenzo[b]thiophene or 2-chloro-nicotine. researchgate.net

The synthesis of (thieno[2,3-c]pyridin-5-yl)(4-(aryl)piperazin-1-yl)methanones demonstrates the direct coupling of a heteroaromatic carboxylic acid with various N-arylpiperazines. researchgate.net These N-arylpiperazines are often prepared via methods like the Buchwald-Hartwig amination or Ullmann condensation. mdpi.com

Table 2: Examples of Synthesized Aromatic and Heteroaromatic Derivatives

| Derivative Class | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | N-alkylation of the piperazine core | 1-(2-methoxyphenyl)piperazine (B120316), various haloalkyl-benzimidazoles | shd-pub.org.rs |

| Thieno[2,3-c]pyridine Derivatives | Amide coupling | Thieno[2,3-c]pyridine-5-carboxylic acid, N-arylpiperazines | researchgate.net |

Modifying the piperazine core with aliphatic chains of varying lengths and functionalities is a common strategy to modulate the pharmacokinetic properties of the final compound. nih.gov N-alkylation with appropriate alkyl halides is a primary method for introducing these chains. mdpi.com For example, reacting 1-(2-methoxyphenyl)piperazine with 1,3-dichloropropane (B93676) in the presence of a base like potassium carbonate yields the N-(3-chloropropyl) derivative, which can be further functionalized. mdpi.com

This approach has been used to synthesize a series of compounds where alkyl chains of one to eight carbons link the piperazine nitrogen to another functional group, such as a benzimidazole. shd-pub.org.rs Furthermore, these aliphatic linkers can themselves be functionalized. Syntheses of analogues with hydroxyl groups on the butyl chain have been reported, creating chiral centers and allowing for the exploration of enantioselective interactions with biological targets. nih.gov These functionalized linkers are often prepared as separate synthons before being coupled to the piperazine core. nih.gov

Radiosynthesis of this compound Analogues for Research Probes

Radiolabeled analogues of (2-methoxyphenyl)piperazine derivatives are invaluable tools for in vitro and in vivo research, particularly for positron emission tomography (PET) imaging studies. researchgate.net The synthesis of these probes requires specialized, rapid methods to incorporate short-lived isotopes like Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).

A common strategy for ¹¹C-labeling involves the O-methylation of a desmethyl precursor using a radiolabeled methylating agent. For example, a precursor where the 2-methoxy group is replaced with a hydroxyl group can be reacted with [¹¹C]iodomethane or [¹¹C]methyl triflate to install the [¹¹C]methoxy group in the final step of the synthesis. researchgate.net This approach was successfully used for the radiosynthesis of [O-methyl-¹¹C]N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide. researchgate.net

For ¹⁸F-labeling, nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group (e.g., a nitro group) is a frequently used method. A precursor containing a nitro-substituted aromatic ring can be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled analogue. researchgate.net The development of such radioligands is crucial for studying the in vivo behavior of these compounds and their interaction with biological targets. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-methoxyphenyl)piperazine |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-benzo[d]imidazole |

| N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides |

| [O-methyl-¹¹C]N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine |

| 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane (B168953) hydrochloride |

Carbon-11 Labeling Strategies for Positron Emission Tomography (PET) Tracers

The introduction of a carbon-11 atom into complex molecules like WAY-100635 derivatives requires rapid and efficient chemical reactions. The two primary strategies employed are carbonyl labeling and methylation.

Carbonyl Labeling:

A robust method for labeling WAY-100635 analogs involves the incorporation of a [¹¹C]carbonyl group. This is often achieved by first producing [¹¹C]carbon dioxide ([¹¹C]CO₂) from a cyclotron. The [¹¹C]CO₂ is then converted into a reactive acylating agent.

A widely used technique is the "one-pot" synthesis of [carbonyl-¹¹C]desmethyl-WAY-100635 ([¹¹C]DWAY). In this procedure, cyclotron-produced [¹¹C]CO₂ is trapped by a Grignard reagent, such as cyclohexylmagnesium chloride, which is immobilized on the inner surface of a tube. This intermediate is then reacted with a thionyl chloride solution to form [carbonyl-¹¹C]cyclohexanecarbonyl chloride in situ. This reactive species subsequently acylates the amine precursor, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine, to yield the final radiolabeled product. nih.govresearchgate.netresearchgate.net This method avoids the formation of undesirable radiolabeled metabolites that can interfere with imaging, a problem encountered with earlier O-methyl-¹¹C labeled versions. nih.govnih.gov The entire automated process can be completed in approximately 45-50 minutes, yielding the radioligand with high purity and specific activity. researchgate.net

¹¹C-O-Methylation and ¹¹C-N-Methylation:

An alternative and widely applicable strategy is the methylation of a suitable precursor using a ¹¹C-methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are themselves synthesized from [¹¹C]CO₂. mdpi.com This method is used for derivatives that contain a phenolic hydroxyl group (for O-methylation) or a secondary amine (for N-methylation) at a strategic position.

For example, various arylpiperazine derivatives have been efficiently prepared by the ¹¹C-O-methylation of the corresponding phenolic (desmethyl) precursor. nih.gov This reaction is typically carried out under basic conditions. Research has demonstrated that this approach can produce radioligands with radiochemical yields ranging from 7% to as high as 60%, with radiochemical purities consistently exceeding 99%. nih.govnih.gov

Table 1: Comparison of ¹¹C-Labeling Strategies for (2-Methoxy-phenyl)-piperazin-1-yl Derivatives

| Labeled Compound | Labeling Strategy | Labeling Agent | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (EOS¹) |

| [carbonyl-¹¹C]desmethyl-WAY-100635 ([¹¹C]DWAY) | Carbonyl Labeling | [¹¹C]CO₂ (via Grignard) | 11.1 ± 1.8% | >99% | 133.2 - 185.0 GBq/µmol |

| [¹¹C]MK-1064 | O-Methylation | [¹¹C]CH₃OTf | 50 - 60% | >99% | 185 - 555 GBq/µmol |

| [¹¹C]DF-100/300/400 (Arylpiperazines) | O-Methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf | 7 - 11% (non-decay corrected) | >99% | Not Reported |

| (E)-4,3,2-[¹¹C]methoxy-cinnamoylamides | O-Methylation | [¹¹C]CH₃OTf | 40 - 65% | Not Reported | Not Reported |

¹EOS: End of Synthesis. Data compiled from multiple sources. nih.govnih.govnih.gov

Precursor Synthesis for Isotopic Incorporation

The successful and efficient radiosynthesis of ¹¹C-labeled tracers is critically dependent on the availability of high-quality precursor molecules. These precursors are specifically designed to have a reactive site for the attachment of the carbon-11 label in the final step of the synthesis.

Precursors for Carbonyl Labeling:

For the synthesis of [carbonyl-¹¹C]WAY-100635 and its analog [¹¹C]DWAY, the required precursor is the corresponding secondary amine, which lacks the cyclohexanecarbonyl group. The synthesis of this precursor, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine (also known as WAY-100634), involves reacting 2-[1-[4-(2-methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide with a reducing agent like lithium aluminum hydride. nih.gov This provides the nucleophilic secondary amine ready for acylation with the ¹¹C-labeled carbonyl group.

Precursors for ¹¹C-Methylation:

The synthesis of precursors for ¹¹C-methylation requires the preparation of molecules with an exposed hydroxyl or secondary amine group, often referred to as "desmethyl" precursors.

For O-methylation, phenolic precursors are required. The synthesis of these desmethyl compounds can be achieved through multi-step sequences. For instance, precursors for some 5-HT₁ₐ receptor antagonists have been synthesized starting from isonicotinic acid, picolinic acid, or picolinonitrile. nih.gov A common strategy involves a condensation reaction between a functionalized pyridine (B92270) or isonicotinic acid derivative and a 2-hydroxyphenyl-piperazine moiety to assemble the core structure. nih.gov

For N-methylation, a secondary amine precursor is needed. The synthesis of these N-desmethyl precursors often involves protecting the piperazine nitrogen that is not intended for methylation. A typical route uses tert-butyl piperazine-1-carboxylate, which is reacted with a suitable chloro-intermediate. nih.gov Following subsequent reaction steps to build the rest of the molecule, the tert-butoxycarbonyl (Boc) protecting group is removed in the final step, commonly with trifluoroacetic acid, to liberate the secondary amine for the radiolabeling reaction. nih.gov

Table 2: Examples of Precursors and Starting Materials

| Precursor Type | Target Radioligand | Precursor Name | Key Starting Materials |

| Amine (for Carbonyl Labeling) | [carbonyl-¹¹C]WAY-100635 | N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine | 2-[1-[4-(2-methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide |

| Phenolic (for O-Methylation) | [¹¹C]DF-100 | desmethyl-DF-100 | 2-cyanopyridine, 3-bromopropylamine, 2-hydroxyphenylpiperazine |

| Phenolic (for O-Methylation) | [¹¹C]DF-300 / [¹¹C]DF-400 | desmethyl-DF-300 / desmethyl-DF-400 | Picolinic acid or Isonicotinic acid, 2-chloroethanamine, 2-hydroxyphenyl-piperazine |

| Secondary Amine (for N-Methylation) | Various Piperazine Derivatives | N-desmethyl precursors | Chloro-nitroaromatics, tert-butyl piperazine-1-carboxylate |

Structure Activity Relationship Sar and Structure Target Interaction Studies of 2 Methoxy Phenyl Piperazin 1 Yl Methanone Derivatives

Rational Design Principles for (2-Methoxy-phenyl)-piperazin-1-yl-methanone-Based Ligands

Positional Scanning and Substituent Effects on Biological Activity

Systematic exploration of the this compound scaffold through positional scanning has revealed that the nature and position of substituents on the phenyl ring and other parts of the molecule can dramatically influence biological activity. For instance, in the development of dopamine (B1211576) D3 receptor antagonists, modifications to the aryl moiety have been shown to have a major influence on achieving nanomolar and even sub-nanomolar D3 receptor affinity.

The substitution pattern on the phenyl ring is a critical determinant of affinity for various receptors. While the 2-methoxy group is often considered a key feature for affinity at certain receptors like the 5-HT1A receptor, further substitutions can fine-tune this interaction. For example, the addition of other groups can modulate the electronic and steric properties of the ligand, leading to altered binding affinities and selectivities.

Exploration of Bioisosteric Replacements and Conformational Constraints

Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. In the context of this compound derivatives, this approach has been employed to enhance affinity, selectivity, and metabolic stability. For example, the replacement of a methyl group with a classic isostere can be explored to modulate analgesic properties. researchgate.net

Conformational constraint, the strategy of rigidifying a molecule to lock it into a bioactive conformation, has also been successfully applied. For dopamine D3 receptor ligands, an extended and more linear conformation in the aliphatic or aryl spacers has been identified as crucial for selectivity. nih.gov By incorporating rigid linkers or bulky groups, the conformational flexibility of the molecule is reduced, which can lead to a more favorable interaction with the target receptor and an increase in affinity and selectivity.

Mapping Structure-Affinity Relationships at Serotonin (B10506) Receptors (5-HT1A, 5-HT3)

Derivatives of this compound have been extensively studied for their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.

Influence of the (2-Methoxy-phenyl) Moiety on Receptor Binding Affinity

The (2-Methoxy-phenyl)piperazine motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. nih.govsemanticscholar.org The methoxy (B1213986) group at the ortho position of the phenyl ring is considered a crucial element for this high affinity. The development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of this 4-alkyl-1-arylpiperazine scaffold. mdpi.com

Studies have shown that while the 2,5-dimethoxy substitution pattern was previously thought to be essential for high affinity at some serotonin receptors, this is not always the case. The presence of a substituent at the 4-position of the phenyl ring is also not an absolute requirement for high affinity, suggesting multiple substituent-dependent modes of binding. nih.gov

Role of the Piperazine (B1678402) Ring and Methanone (B1245722) Linker in Ligand-Receptor Interactions

The piperazine ring serves as a central scaffold, and its nitrogen atoms are key interaction points. The N1 nitrogen is typically attached to the (2-Methoxy-phenyl) group, while the N4 nitrogen is available for substitution, allowing for the introduction of various side chains that can modulate the ligand's properties.

With regard to the 5-HT3 receptor, a structure-affinity study of arylpiperazines indicated that the N4 piperazine nitrogen is important for binding. nih.gov However, detailed studies on this compound derivatives at this receptor are limited. The study also noted that certain monocyclic arylpiperazines, particularly those with a meta-chloro substituent on the phenyl ring, can bind to 5-HT3 sites, albeit with lower affinity than the lead compound, quipazine. nih.gov

Structure-Inhibition Relationships in Enzyme Systems (e.g., Prostaglandin Reductase 2 - PTGR2)

While the primary focus of research on this compound derivatives has been on G-protein coupled receptors, the potential for these compounds to interact with enzyme systems is an area of growing interest. Prostaglandin Reductase 2 (PTGR2) is an enzyme involved in the metabolism of prostaglandins (B1171923) and has been identified as a potential therapeutic target in cancer and metabolic diseases. nih.govnih.gov

Currently, there is no published research directly investigating the structure-inhibition relationships of this compound derivatives with PTGR2. However, studies on known PTGR2 inhibitors can provide insights into the types of chemical structures that are effective. For instance, sulfonyl-triazole (SuTEx) ligands have been identified as cell-active inhibitors of PTGR2. nih.gov Another study identified a triazole-pyrimidione derivative, BPRPT0245, as a potent PTGR2 inhibitor. nih.gov These findings suggest that molecules with heterocyclic ring systems, similar to the piperazine core, could potentially be developed as PTGR2 inhibitors. Future research could explore whether the this compound scaffold can be adapted to target this enzyme.

| Compound/Derivative Class | Target | Key Structural Features for Activity | Reference |

| N-alkylated 1-(2-methoxyphenyl)piperazines | Dopamine D3 Receptor | Extended and linear conformation of the spacer and aryl moiety. | nih.gov |

| 2-(methoxyphenyl)piperazine derivatives | 5-HT1A Receptor | 2-methoxy group on the phenyl ring; optimal alkyl chain length (four carbons for heteroaryl terminal groups, two for cycloalkyl). | nih.gov |

| Arylpiperazines | 5-HT3 Receptor | N4 piperazine nitrogen; quinolinyl group enhances affinity. | nih.gov |

| Sulfonyl-triazole (SuTEx) ligands | PTGR2 | Sulfonyl-triazole reactive group for covalent modification of tyrosine sites. | nih.gov |

| Triazole-pyrimidione derivative (BPRPT0245) | PTGR2 | Triazole-pyrimidione core structure. | nih.gov |

Identification of Key Pharmacophoric Features for Enzyme Inhibition

Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features of this compound derivatives that govern their enzyme inhibitory potency. Research focusing on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has provided valuable data on how different substituents on both the phenyl ring and the piperazine moiety influence activity. nih.govacs.org

A central finding is that the nature and position of substituents on the benzoyl group significantly modulate the inhibitory effect. For instance, the presence of hydroxyl and methoxy groups on the phenyl ring is a critical determinant of potency. While the user's query specifies a 2-methoxy substitution, related studies on derivatives with different substitution patterns offer a comparative analysis of the electronic and steric effects that contribute to enzyme inhibition.

In a study of benzoyl piperazine amides as tyrosinase inhibitors, it was observed that the inhibitory activity is sensitive to the substitution on the phenyl ring. The data suggests that specific hydroxylation and methoxylation patterns are favorable for potent inhibition. For example, derivatives with a 4-hydroxy-3-methoxy substitution on the phenyl ring have demonstrated notable inhibitory activity.

Furthermore, modifications at the N-4 position of the piperazine ring have been shown to be a key area for SAR exploration. The introduction of different substituents at this position can significantly impact the molecule's interaction with the enzyme. For example, replacing a hydrogen with a benzyl (B1604629) group at this position has been shown to influence the inhibitory potency, suggesting that this part of the molecule interacts with a specific pocket within the enzyme's active site. nih.govacs.org

The table below summarizes the tyrosinase inhibitory activity of a series of (substituted-phenyl)-piperazin-1-yl-methanone derivatives, highlighting the impact of different substitution patterns on their potency. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), with a higher value indicating greater potency.

| Compound | Substituent on Phenyl Ring | Substituent on Piperazine N-4 | Monophenolase pIC50 | Diphenolase pIC50 |

|---|---|---|---|---|

| 1a | 3,4-dihydroxy | Benzyl | - | - |

| 1b | 4-hydroxy-3-methoxy | Benzyl | - | - |

| 1c | 4-methoxy | Benzyl | - | - |

| 2b | 4-hydroxy-3-methoxy | Phenyl | - | - |

| 2c | 4-methoxy | Phenyl | 3.54 | - |

Data sourced from a study on benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors. nih.govacs.org Note: Some pIC50 values were not provided in the source material.

Elucidation of Inhibitor Binding Modes within Enzyme Active Sites

To complement SAR studies, molecular docking simulations have been employed to elucidate the binding modes of this compound derivatives within the active sites of their target enzymes. These computational studies provide a three-dimensional perspective of the ligand-enzyme interactions, helping to rationalize the observed SAR trends.

In the context of tyrosinase inhibition, molecular docking studies have revealed that the benzyl substituent on the piperazine ring of potent inhibitors engages in important interactions within the enzyme's active site. nih.govacs.org This finding helps to explain the higher potency observed for derivatives containing this moiety. The docking poses suggest that the benzyl group can occupy a hydrophobic pocket, leading to a more stable and favorable binding orientation.

The methoxy group on the phenyl ring, a key feature of the parent compound of interest, is also predicted to play a role in the binding interaction. Depending on its position, it can form hydrogen bonds with amino acid residues in the active site or contribute to hydrophobic interactions. For instance, in the docked poses of some derivatives, the methoxy group is oriented towards the catalytic copper ions in the tyrosinase active site, potentially influencing the enzyme's catalytic activity.

The carbonyl group of the methanone linker is a common hydrogen bond acceptor, and docking studies often show it interacting with key residues in the enzyme's active site. The piperazine ring itself can also participate in various non-covalent interactions, including van der Waals forces and potential hydrogen bonds, further anchoring the inhibitor within the binding pocket.

These computational models of inhibitor binding provide a rational basis for the design of new, more potent derivatives. By understanding the specific interactions that contribute to high-affinity binding, medicinal chemists can strategically modify the this compound scaffold to optimize its inhibitory activity against specific enzyme targets.

Pre Clinical Pharmacological Investigations of 2 Methoxy Phenyl Piperazin 1 Yl Methanone Derivatives

In Vitro Receptor Binding and Functional Assays

The initial characterization of novel compounds involves determining their affinity and functional activity at specific biological targets. For derivatives of (2-Methoxy-phenyl)-piperazin-1-yl-methanone, this has been extensively studied through receptor binding and functional assays to elucidate their potential therapeutic applications.

Radioligand Binding Studies (e.g., [3H]8-OH-DPAT displacement) for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for a specific receptor. This is typically achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor. The affinity is commonly expressed as the inhibition constant (Ki).

Derivatives of the (2-methoxyphenyl)piperazine moiety have shown significant affinity for several G protein-coupled receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, competition experiments using the selective 5-HT1A receptor agonist radioligand [3H]8-OH-DPAT are a standard method to determine affinity at this receptor subtype. nih.gov Studies have demonstrated that linking the (2-methoxyphenyl)piperazine core via a propyl linker to different molecular scaffolds results in high-affinity ligands for the 5-HT1A receptor. nih.gov One such derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, exhibited a Ki value of 1.2 nM for the 5-HT1A receptor. nih.gov

Similarly, modifications of the alkyl chain and the terminal aryl moiety in N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been explored to target dopamine D2 and D3 receptors. nih.gov These studies identified compounds with sub-nanomolar affinity for the human dopamine D3 receptor, highlighting the versatility of the (2-methoxyphenyl)piperazine scaffold. nih.gov For example, the derivative (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide displayed a Ki of 0.5 nM at the human D3 receptor and a 153-fold selectivity over the D2L receptor. nih.gov

Table 1: Receptor Binding Affinities of (2-Methoxyphenyl)piperazine Derivatives

| Compound Name | Target Receptor | Radioligand | Binding Affinity (Ki) |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Not Specified | 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | Not Specified | 21.3 nM |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D3 | Not Specified | 0.5 nM |

G-Protein Coupling Assays ([35S]GTPγS binding) for Agonist Efficacy Evaluation

Following the determination of binding affinity, it is crucial to assess the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist. The [35S]GTPγS binding assay is a widely used functional assay for G protein-coupled receptors (GPCRs) that measures the first step in the signal transduction cascade: the activation of G proteins by an agonist-bound receptor. frontiersin.org

When an agonist binds to a GPCR, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to its activation. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G proteins. frontiersin.org The amount of [35S]GTPγS that binds to the G protein is proportional to the agonist's efficacy and potency. This assay can generate concentration-response curves to determine parameters such as the maximal agonist effect (Emax) and the concentration that produces a half-maximal response (EC50). frontiersin.org

While this assay is a standard for characterizing the functional activity of ligands at GPCRs like the serotonin and dopamine receptors targeted by (2-methoxyphenyl)piperazine derivatives, a review of the scientific literature did not yield specific studies applying the [35S]GTPγS binding assay to this compound derivatives to evaluate their agonist efficacy.

Ligand-Gated Ion Channel Modulatory Effects (e.g., 5-HT3 receptor antagonism)

In addition to GPCRs, derivatives of the (2-methoxyphenyl)piperazine structure have been investigated for their effects on ligand-gated ion channels. The serotonin 5-HT3 receptor, a member of the Cys-loop superfamily of pentameric ion channels, is a key target for antagonists used in managing nausea and vomiting. springermedizin.deevitachem.com

A series of 2-piperazinylbenzimidazole derivatives were synthesized and evaluated as 5-HT3 receptor antagonists. nih.gov Their affinity for the 5-HT3 receptor was determined through radioligand binding assays, and their potency was confirmed in functional assays. evitachem.comnih.gov The position of substituents on the benzimidazole (B57391) ring was found to be critical for high affinity. A 7-methoxy derivative exhibited the highest affinity with a pKi value of 9.4. nih.gov Another compound from this series, lerisetron, showed a high affinity with a pKi of 9.2. evitachem.comnih.gov The antagonist potency is also often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. One methanone (B1245722) derivative was identified as a potential 5-HT3 receptor antagonist with a pA2 value of 7.5. nih.gov

Table 2: 5-HT3 Receptor Antagonist Activity of Related Derivatives

| Compound Name/Description | Measurement | Value |

|---|---|---|

| 7-methoxy-2-piperazinylbenzimidazole derivative | pKi | 9.4 |

| Lerisetron (7e) | pKi | 9.2 |

In Vitro Enzyme Inhibition and Activity Assays

The interaction of novel chemical entities with various enzymes is a critical area of preclinical investigation to identify potential therapeutic effects or off-target activities.

Biochemical Characterization of PTGR2 Inhibition by this compound Conjugates

Prostaglandin reductase 2 (PTGR2) is an enzyme involved in the metabolism of inflammatory lipid signaling molecules, such as 15-keto-prostaglandin E2 (15-keto-PGE2). nih.govnih.gov Inhibition of PTGR2 is being explored as a potential therapeutic strategy in inflammation and certain cancers. nih.gov

A review of the published scientific literature did not identify studies focused on the biochemical characterization of this compound conjugates as inhibitors of the PTGR2 enzyme.

Determination of Inhibition Kinetics (e.g., IC50 values)

Determining the inhibition kinetics of a compound against its target enzyme is essential for understanding its potency and mechanism of action. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an antagonist or inhibitor, indicating the concentration required to inhibit a biological or biochemical function by 50%.

As no studies were identified regarding the interaction between this compound conjugates and the PTGR2 enzyme, there is no available data on their inhibition kinetics or IC50 values for this specific target.

Cellular-Level Pharmacological Profiling

The preclinical evaluation of this compound derivatives involves a comprehensive characterization of their interactions at the cellular level. This profiling is essential to determine the specific molecular targets of these compounds and to understand their mechanism of action, which informs their potential therapeutic applications. Methodologies range from high-throughput screening assays to more detailed mechanistic studies in disease-relevant cell models.

Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. A variety of sophisticated assays are employed to measure this target engagement and to quantify the subsequent effects on cellular signaling pathways.

For derivatives of the this compound scaffold, target engagement is often assessed using biophysical and biochemical methods within intact or permeabilized cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be utilized to verify direct binding by measuring changes in the thermal stability of the target protein upon ligand interaction. cetsa.org Advanced methods such as the NanoBRET™ assay, a bioluminescence resonance energy transfer (BRET)-based technique, allow for the real-time detection and quantification of compound binding to specific proteins in living cells. nih.gov

Once target engagement is confirmed, the functional consequences are investigated through downstream signaling assays. For compounds targeting G-protein coupled receptors (GPCRs), such as certain serotonin or adrenergic receptors, researchers often measure the modulation of second messengers like cyclic AMP (cAMP). researchgate.net For instance, the antagonist effects of ligands on 5-HT1D receptors have been quantified by measuring their ability to counteract agonist-induced inhibition of forskolin-stimulated cAMP formation in C6-glial cells. researchgate.net For derivatives targeting enzymes like kinases, assays may measure the phosphorylation of a known substrate within the cell. nih.gov Similarly, for compounds designed as enzyme inhibitors, such as those targeting monoacylglycerol lipase (B570770) (MAGL), the inhibitory activity is determined by measuring the reduction in enzymatic function within cell lysates or intact cells. nih.gov

These cellular assays provide crucial data on the potency and efficacy of the compounds, bridging the gap between simple biochemical screens and more complex in vivo studies.

The activity of this compound derivatives has been explored in various specific cell lines to elucidate their therapeutic potential, particularly in oncology and neuroscience.

In cancer research, these compounds have been evaluated for their antiproliferative and cytotoxic effects. A novel phenyl(piperazin-1-yl)methanone derivative, identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), demonstrated promising antiproliferative activity against human breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines. nih.gov Another study focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, screening them against a panel of cancer cell lines including BT-474 (breast), HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung). rsc.org One of the most potent compounds, 10ec, showed significant cytotoxicity towards the BT-474 cell line and was found to induce apoptosis, as confirmed by Annexin V-FITC/propidium iodide staining assays. rsc.org Flow cytometric analysis further revealed that this compound induced cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

In the context of neuroscience, cell lines are often used to characterize receptor binding and functional activity. For example, C6-glial cells stably expressing human 5-HT1B or 5-HT1D receptors have been instrumental in characterizing the antagonist properties of compounds at these specific serotonin receptor subtypes. researchgate.net

The table below summarizes the findings from investigations of these derivatives in specific cell lines.

| Compound Class | Cell Line | Assay Type | Key Findings |

| Phenyl(piperazin-1-yl)methanone derivative | MCF-7 (Breast Cancer), SK-OV-3 (Ovarian Cancer) | Antiproliferative Assay | Showed antiproliferative activity with IC50 values ranging from 31-72 µM. nih.gov |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (Compound 10ec) | BT-474 (Breast Cancer) | Cytotoxicity (MTT) Assay, Apoptosis Assays, Cell Cycle Analysis | Displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM; induced apoptosis and cell cycle arrest at sub-G1 and G2/M phases. rsc.org |

| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | (Not specified) | Alpha1-Adrenergic Receptor Binding Assay | Novel compounds showed alpha1-adrenergic affinity with Ki values in the range from 22 nM to 250 nM. nih.gov |

| 1-(2-Methoxyphenyl)piperazine (B120316) (2-MPP) | (Not specified, used rat brain tissue) | Serotonin Receptor Binding Assay | Displayed high affinity (Ki = 35 nM) and 100-fold selectivity for 5-HT1 sites over 5-HT2 sites. nih.gov |

In Vivo Behavioral and Mechanistic Studies in Animal Models

Following in vitro and cellular characterization, promising this compound derivatives are advanced to in vivo studies in animal models. These investigations are crucial for understanding the compound's effects on complex physiological systems and behavior, providing insights into their potential therapeutic efficacy and neurobiological mechanisms.

Many this compound derivatives are designed to interact with the serotonin (5-HT) system, which is implicated in a wide range of neuropsychiatric disorders. nih.govnih.gov Rodent behavioral models are essential tools for assessing the functional consequences of this interaction.

One classic paradigm is the drug discrimination test, which evaluates the interoceptive (internal) cues produced by a compound. In one study, rats were trained to discriminate the known 5-HT agonist 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) from saline. nih.gov The derivative 1-(2-Methoxyphenyl)piperazine (2-MPP) was then tested for its ability to generalize to the TFMPP cue. nih.gov The results indicated that 2-MPP was nearly equipotent with TFMPP, suggesting that it functions as a 5-HT1 agonist in vivo. nih.gov

Another approach involves using specific behavioral tests where the serotonergic system is known to play a modulatory role. The novelty-suppressed feeding (NSF) test in mice, a model sensitive to antidepressant agents, has been used to probe the involvement of specific 5-HT receptors. doaj.org In a study examining the mechanisms of an mGlu5 receptor antagonist, the 5-HT1A receptor antagonist N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridynyl) cyclohexane-carboxamide (WAY-100635) was used as a pharmacological tool. doaj.org The results from such studies help to dissect the specific contribution of receptor subtypes like 5-HT1A to complex behaviors. doaj.org

The table below presents comparative data from a drug discrimination study in rats.

| Compound | Training Drug | ED50 (mg/kg) | Implication |

| 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) | TFMPP | 0.17 | Reference 5-HT Agonist |

| 1-(2-Methoxyphenyl)piperazine (2-MPP) | TFMPP | 0.22 | Functions as a potent 5-HT1 agonist in vivo nih.gov |

Characterizing the broader neurobiological activity of these derivatives involves assessing their ability to cross the blood-brain barrier (BBB), engage with central nervous system (CNS) targets, and elicit physiological and behavioral responses.

Positron Emission Tomography (PET) imaging is a powerful non-invasive technique used to visualize and quantify drug-target engagement in the living brain. Radiolabeled versions of this compound derivatives have been developed as PET tracers to map specific receptor populations. For example, derivatives of WAY-100635, such as [¹⁸F]MeFWAY, are used to image 5-HT1A receptors, showing high uptake in receptor-rich regions like the cortex and raphe nuclei. nih.gov Another study synthesized a novel 2-methoxyphenyl piperazine (B1678402) derivative and radiolabeled it with Carbon-11 (B1219553) to assess its suitability for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov PET and biodistribution studies in rodents confirmed high brain uptake, with specific accumulation in the cerebellum, thalamus, and striatum, correlating with known mGluR1 distribution. nih.gov

Beyond receptor mapping, in vivo studies in rodents characterize the broader neuropharmacological profile. Systemic administration of related 1-cyclohexyl-x-methoxybenzene derivatives in mice was shown to modulate spontaneous motor activity, induce analgesia in the tail withdrawal test, and alter core body temperature, indicating a complex CNS activity profile. mdpi.com While these compounds are not direct methanone derivatives, their shared 2-methoxyphenyl moiety suggests potential overlapping neurobiological effects. The overarching goal of these studies is to build a comprehensive profile of a compound's CNS effects, linking receptor-level interactions to functional behavioral outcomes. nih.gov

The table below summarizes findings from in vivo PET imaging and biodistribution studies.

| Derivative | Target Receptor | Animal Model | Key Brain Regions with High Uptake | Study Focus |

| N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine ([¹¹C]-labeled) | mGluR1 | Rats, Mice | Cerebellum (SUV 4.7), Thalamus (SUV 3.5), Striatum (SUV 3.0) nih.gov | Suitability for in vivo mGluR1 imaging nih.gov |

| [¹⁸F]MeFWAY | 5-HT1A | Rhesus Monkey | Anterior Cingulate Cortex, Mesial Temporal Cortex, Raphe Nuclei nih.gov | In vivo kinetics and comparison with other 5-HT1A PET ligands nih.gov |

| [¹¹C]CUMI-101 | 5-HT1A | Baboons | Hippocampus, Cingulate Gyrus, Prefrontal Cortex nih.gov | Quantifying receptor binding potential and response to blocking agents nih.gov |

Molecular Mechanisms of Action of 2 Methoxy Phenyl Piperazin 1 Yl Methanone Derivatives

Elucidation of Specific Receptor Subtype Selectivity and Allosteric Modulation

Derivatives of the (2-methoxy-phenyl)-piperazin-1-yl-methanone scaffold have demonstrated notable selectivity for specific receptor subtypes, which is a critical factor in the development of targeted therapeutics with improved efficacy and reduced side effects. This selectivity has been extensively studied for several G protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors.

One of the most significant findings is the high affinity and selectivity of certain derivatives for the dopamine D3 receptor over the D2 subtype. nih.gov For instance, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified as some of the most D3-selective compounds, with a high affinity (Ki = 1 nM) for the D3 receptor and approximately 400-fold selectivity over the D2 receptor subtype. nih.gov This level of selectivity is crucial for developing medications for neuropsychiatric disorders and drug addiction, where the D3 receptor plays a significant role. nih.gov Further modifications to this scaffold have led to compounds like (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, which exhibits a Ki of 0.5 nM for the human D3 receptor and a selectivity ratio of 153 over the human D2L receptor. nih.gov

In addition to dopamine receptors, these derivatives also show significant affinity for serotonin receptors, particularly the 5-HT1A subtype. Compounds such as (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide, also known as (S)-WAY-100135, act as selective antagonists at both presynaptic and postsynaptic 5-HT1A receptors. nih.gov The affinity of these derivatives for 5-HT1A receptors can be exceptionally high, with some compounds exhibiting Ki values in the low nanomolar range. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) has a reported Ki of 1.2 nM for the 5-HT1A receptor. mdpi.com

Furthermore, the this compound scaffold is a key component of ligands targeting alpha1-adrenergic receptors. A comparative analysis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles revealed that most of these novel compounds display alpha1-adrenergic affinity in the range of 22 nM to 250 nM. nih.gov

While the primary mode of action for many of these derivatives appears to be competitive binding at the orthosteric site, the possibility of allosteric modulation exists for GPCRs. acs.org Allosteric modulators bind to a site topographically distinct from the primary ligand binding site, offering a more subtle and potentially safer way to modulate receptor activity. acs.org However, specific evidence demonstrating that this compound derivatives act as allosteric modulators is not yet prominent in the current body of scientific literature.

Interactive Data Table: Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide | Dopamine D3 | 1 nM | ~400-fold vs. D2 |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D3 | 0.5 nM | 153-fold vs. D2L |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | High |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole derivative | Alpha1-Adrenergic | 22-250 nM | - |

Detailed Analysis of Enzyme Catalytic Inhibition Pathways

Beyond receptor modulation, derivatives of the this compound scaffold have been identified as potent inhibitors of certain enzymes. A notable example is their activity against monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Through a virtual screening protocol, a novel phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of MAGL. nih.govresearchgate.net Subsequent structure-based optimization led to the discovery of a derivative with an efficient reversible MAGL inhibition, demonstrating an IC50 value of 6.1 µM. nih.govresearchgate.net The reversibility of the inhibition is a significant finding, as prolonged and irreversible inactivation of MAGL has been associated with potential side effects. nih.govresearchgate.net

The inhibitory pathway of these compounds has been investigated to understand their mechanism of action. Studies have shown that the inhibition is reversible, and the presence of a thiol-containing agent like dithiothreitol (B142953) (DTT) does not significantly affect the IC50 values, suggesting that the interaction with cysteine residues in the enzyme is not the primary mechanism of inhibition. acs.org This points towards a non-covalent binding mode within the enzyme's active site.

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Compound Derivative | Target Enzyme | Inhibition Potency (IC50) | Inhibition Type |

| Phenyl(piperazin-1-yl)methanone derivative | Monoacylglycerol Lipase (MAGL) | 6.1 µM | Reversible |

Investigation of Intracellular Signaling Pathways Modulated by the Scaffold

The interaction of this compound derivatives with their target receptors, which are predominantly G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes and ion channels. nih.gov

The specific intracellular signaling pathways modulated by these derivatives are dependent on the G protein to which the receptor is coupled. For instance, dopamine D2-like receptors (including D2 and D3) typically couple to Gi/o proteins. khanacademy.org Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). khanacademy.org As many of the studied derivatives act as antagonists or partial agonists at these receptors, they would be expected to block or partially reverse this effect.

Similarly, 5-HT1A receptors are also coupled to Gi/o proteins, and their activation leads to a decrease in cAMP levels. khanacademy.org Antagonists based on the this compound scaffold would therefore be expected to prevent the serotonin-induced decrease in cAMP.

Alpha1-adrenergic receptors, on the other hand, are coupled to Gq/11 proteins. khanacademy.org Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonists of alpha1-adrenergic receptors would block these downstream signaling events.

While the general signaling pathways for the targeted receptors are well-established, detailed studies specifically investigating the downstream effects of this compound derivatives on these pathways are essential for a complete understanding of their cellular and physiological effects.

Protein-Ligand Interaction Mapping at the Atomic Level

Understanding the precise interactions between a ligand and its protein target at the atomic level is fundamental for rational drug design and optimization. Molecular docking and molecular dynamics simulations have been employed to elucidate the binding modes of this compound derivatives with their receptor targets.

For derivatives targeting alpha1-adrenergic receptors, in silico docking and molecular dynamics simulations have been instrumental in identifying key interactions. nih.gov These studies have helped to rationalize the observed binding affinities and structure-activity relationships. chalcogen.roresearchgate.net The arylpiperazine moiety is a common feature in ligands that bind to multiple GPCRs, and computational models have been used to explain how variations in the ligand's structure influence binding affinity by identifying the major interactions with amino acid residues in the binding pocket of the α1A adrenergic receptor. chalcogen.roresearchgate.net

In the case of dopamine D3 receptor ligands, molecular modeling studies have been crucial in guiding the structural development of high-affinity and selective compounds. nih.gov These studies have revealed that an extended and more linear conformation in the aliphatic or aryl spacers of the molecule is critical for dopamine D3 receptor selectivity. nih.gov

Computational simulations of the complex between a 5-HT1A ligand and a 3D model of the receptor have defined the molecular details of their interaction. nih.gov These include an ionic interaction between the protonated amine of the ligand and an aspartate residue (Asp 3.32), as well as hydrogen bonds between various moieties of the ligand and specific amino acid residues such as asparagine (Asn 7.39), threonine (Thr 3.37), and serine (Ser 5.42). nih.gov For MAGL inhibitors, docking studies have shown that the phenyl(piperazin-1-yl)methanone scaffold can form hydrogen bonds with key residues like asparagine (A51) and methionine (M123), engage in a π-π stacking interaction with tyrosine (Y194), and form lipophilic interactions with several leucine (B10760876) and isoleucine residues within the active site. nih.govtandfonline.com

These detailed interaction maps provide a structural basis for the observed affinity and selectivity of these compounds and offer valuable insights for the design of new derivatives with improved pharmacological profiles.

Pre Clinical Metabolism and Pharmacokinetic Studies Animal Models/in Vitro

In Vitro Metabolic Stability Assessment (Microsomal and Hepatocyte Assays)

In vitro metabolic stability studies are crucial for predicting the intrinsic clearance of a compound in the liver. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.

Currently, specific data from microsomal and hepatocyte stability assays for (2-Methoxy-phenyl)-piperazin-1-yl-methanone are not available in the public domain. However, studies on structurally related piperazine (B1678402) derivatives often highlight the piperazine and aryl moieties as susceptible to metabolic modification. For instance, research on other piperazin-1-ylpyridazines has shown rapid metabolism in mouse and human liver microsomes, with half-lives as short as 2-3 minutes, indicating high intrinsic clearance. Such studies underscore the importance of systematic exploration of structure-metabolism relationships to improve metabolic stability.

Table 1: Illustrative In Vitro Metabolic Stability Data for Piperazine Derivatives (Note: This table is illustrative as specific data for this compound is not available. The data represents findings for other piperazine-containing compounds.)

| Test System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | Intrinsic Clearance (μL/min/mg) | Data not available |

| Liver Microsomes | Mouse | Intrinsic Clearance (μL/min/mg) | Data not available |

| Hepatocytes | Human | Intrinsic Clearance (μL/min/10⁶ cells) | Data not available |

| Hepatocytes | Rat | Intrinsic Clearance (μL/min/10⁶ cells) | Data not available |

Identification of Major Metabolites in Animal Species

The identification of major metabolites is critical for understanding the pathways of elimination and for identifying potentially active or toxic byproducts. This is typically achieved by incubating the parent drug with liver preparations and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).

Specific metabolite identification studies for this compound in animal species have not been publicly reported. For related compounds, metabolic pathways often involve oxidation of the piperazine ring, demethylation of methoxy (B1213986) groups, and hydroxylation of the aromatic rings. For example, studies with other methoxyphenyl piperazine derivatives have identified N-oxidation and hydroxylation as key metabolic routes.

Table 2: Potential Metabolic Pathways for this compound Based on Related Compounds (Note: This table is predictive as specific data for the target compound is unavailable.)

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|

| O-Demethylation | (2-Hydroxy-phenyl)-piperazin-1-yl-methanone | Cytochrome P450 |

| Piperazine Ring Oxidation | (2-Methoxy-phenyl)-(4-oxo-piperazin-1-yl)-methanone | Cytochrome P450 |

| Aromatic Hydroxylation | (Hydroxy-2-methoxy-phenyl)-piperazin-1-yl-methanone | Cytochrome P450 |

Pre-clinical Pharmacokinetic Parameters (e.g., clearance, volume of distribution) in Animal Models

Pre-clinical pharmacokinetic studies in animal models such as rats or mice provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters include clearance (Cl), volume of distribution (Vd), and elimination half-life (t½).

There is no specific published data detailing the pre-clinical pharmacokinetic parameters for this compound. However, pharmacokinetic studies of other methoxyphenyl-containing compounds can offer some context. For instance, a study on 2-methoxyphenylmetyrapone (B1250240) in rats following intravenous administration showed rapid clearance and a moderate volume of distribution. Highly lipophilic drugs, a characteristic of many CNS-active piperazine derivatives, tend to have a large volume of distribution.

Table 3: Representative Pre-clinical Pharmacokinetic Parameters for a Related Compound (2-methoxyphenylmetyrapone) in Rats (Note: This data is for a structurally related, but different, compound and is provided for illustrative purposes only.)

| Parameter | Unit | Value |

|---|---|---|

| Clearance (Cl) | mL/min | 158.3 |

| Volume of Distribution (Vd) | L | 5.2 |

| Terminal Half-life (t½β) | min | 23.1 |

Advanced Analytical Methodologies for Research on 2 Methoxy Phenyl Piperazin 1 Yl Methanone

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

For (2-Methoxy-phenyl)-piperazin-1-yl-methanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the piperazine (B1678402) ring. Due to the amide bond, the piperazine protons often appear as broad signals at room temperature, indicative of restricted rotation around the carbonyl-nitrogen bond.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the methanone (B1245722) group, the aromatic carbons (with distinct shifts for the carbon attached to the methoxy group), the methoxy carbon, and the carbons of the piperazine ring. The chemical shifts are influenced by the electronic environment, providing a complete carbon skeleton of the molecule. While specific experimental data for this exact compound is not widely published, data from analogous compounds like 1-(4-Nitrobenzoyl)piperazine supports these expected patterns. beilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 - 6.90 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| ~ 3.85 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~ 3.80 - 3.40 | Broad Multiplet | 4H | Piperazine Protons (N-CH₂) adjacent to C=O |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 168 | Carbonyl Carbon (C=O) |

| ~ 157 | Aromatic Carbon (Ar-C-OCH₃) |

| ~ 130 - 110 | Aromatic Carbons (Ar-C) |

| ~ 55 | Methoxy Carbon (-OCH₃) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

A strong, prominent band is expected in the region of 1630-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the tertiary amide group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹. Additionally, the C-O stretching of the methoxy group on the aromatic ring should produce a distinct band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine) |

| ~ 1650 | C=O Stretch | Tertiary Amide |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Aryl Ether |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Under Electron Ionization (EI), the molecular ion (M⁺) peak for this compound would be expected at m/z = 220, corresponding to its molecular weight. A key fragmentation pathway involves the cleavage of the amide bond. This would lead to the formation of a highly stable 2-methoxybenzoyl cation, which would produce a prominent peak at m/z 135. nih.govresearchgate.net Another significant fragmentation would involve the piperazine ring, leading to various smaller charged fragments. Research on related methoxybenzoylpiperazines has also identified a fragment ion at m/z 152. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 220 | [M]⁺ (Molecular Ion) |

| 135 | [C₈H₇O₂]⁺ (2-Methoxybenzoyl cation) |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. They are also the primary methods for assessing the purity of a research sample and for quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed for piperazine derivatives. rsc.orgsielc.comjocpr.com

In a typical setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer), often with a gradient elution program. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the compound is a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~277 nm |

| Column Temperature | 25 - 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. researchgate.netscholars.direct Although the target compound has a relatively high boiling point, it is amenable to GC-MS analysis.

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (commonly with a 5% phenyl/95% methyl polysiloxane stationary phase). The components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for identification. This method is highly effective for detecting and identifying trace impurities that might be present in the research sample.

Table 6: Typical GC-MS Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 290°C, hold for 10 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides definitive insights into the three-dimensional structure of molecules at an atomic level. nih.gov For derivatives of this compound, these studies are crucial for understanding their conformation, stereochemistry, and the non-covalent interactions that govern their packing in the solid state. Such structural information is fundamental for structure-activity relationship (SAR) studies and rational drug design. nih.gov

The molecular structure of derivatives containing the (2-methoxy-phenyl)-piperazin-1-yl moiety has been elucidated in several studies. A common feature observed across these derivatives is the conformation of the piperazine ring. In compounds such as 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione and various 4-substituted(aryl)- piperazin-1-ylmethanone derivatives, the piperazine ring consistently adopts a chair conformation. researchgate.netresearchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain.

The spatial orientation of the aromatic rings relative to each other is another critical aspect revealed by crystallographic analysis. For instance, in 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the 2-methoxyphenyl ring is nearly perpendicular to the plane of the oxadiazole ring, with a dihedral angle of 84.17 (10)°. researchgate.net In contrast, the thiophene (B33073) ring in the same molecule is almost coplanar with the oxadiazole ring, exhibiting a dihedral angle of just 4.35 (9)°. researchgate.net

In the case of the salt 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate, the piperazine ring of the cation also assumes a chair conformation. nih.gov The crystal structure is stabilized by various intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, which result in a sandwich-like arrangement in the crystal lattice. nih.gov Hirshfeld surface analysis of this salt revealed that H⋯O/O⋯H and H⋯H contacts are the most significant contributors to the intermolecular interactions, accounting for 38.3% and 31.8% of the total, respectively. nih.gov

The puckering parameters of the piperazine ring provide a quantitative measure of its conformation. For a series of 4-substituted(aryl)- piperazin-1-ylmethanone derivatives, these parameters have been determined, confirming the chair conformation. researchgate.net

Interactive Data Table: Crystallographic Data for a (2-Methoxy-phenyl)-piperazin-1-yl Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.643 (1) |

| b (Å) | 10.0578 (16) |

| c (Å) | 18.769 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1442.8 (4) |

| Z | 4 |

| Data corresponds to 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, a related compound with a methoxy-phenyl group. nih.gov |